1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
Description
Properties
CAS No. |
136994-87-1 |
|---|---|
Molecular Formula |
C15H11ClN2S |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)15-18-13-4-2-1-3-12(13)17-14(18)9-19-15/h1-8,15H,9H2 |
InChI Key |
IKOAISDPONXJQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Chloromethylbenzimidazole with Ammonium Thiocyanate
Procedure: A key method involves refluxing 2-chloromethyl-4-chlorobenzimidazole with ammonium thiocyanate in a polar solvent such as methanol or dimethylformamide (DMF). The reaction typically proceeds under reflux for 1 to 4 hours.
-
- Solvent: Methanol or DMF
- Temperature: Reflux (~65-100 °C depending on solvent)
- Time: 1–4 hours
- Molar ratio: Approximately 1:1.5 (benzimidazole derivative to ammonium thiocyanate)
Workup: After reflux, the reaction mixture is concentrated and cooled to precipitate the product. The solid is filtered and purified by recrystallization from solvents such as ethyl ether or chloroform.
Example: According to patent US3819618A, a mixture of 10 g of 2-chloromethyl-5-chlorobenzimidazole and 8 g of ammonium thiocyanate in 200 ml DMF heated at 50 °C for 3.5 hours yielded 6 g of pure 6-chloro-1-imino-1,3-thiazolo[3,4-a]benzimidazole after crystallization.
Multi-Step Synthesis Starting from Benzimidazole Precursors
Step 1: Synthesis of 2-chloromethyl-4-chlorobenzimidazole by chloromethylation of 4-chlorobenzimidazole.
Step 2: Cyclization with ammonium thiocyanate as above to form the thiazolo ring.
Step 3: Purification by recrystallization.
This approach allows for the introduction of the 4-chlorophenyl group at the benzimidazole stage, ensuring regioselectivity.
Alternative Synthetic Routes
Condensation Reactions: Some literature reports condensation of 5-amino-2-mercaptobenzimidazole derivatives with aromatic aldehydes followed by cyclization to form thiazolo-benzimidazole systems, though these are more common for related analogs rather than the exact 1-(4-chlorophenyl) derivative.
Use of Thioglycolic Acid: In related thiazolo[3,4-a]benzimidazole syntheses, thioglycolic acid has been used to facilitate ring closure from arylidene amino benzimidazole thiols, but specific application to the 4-chlorophenyl derivative is less documented.
Summary Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers, thiols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division . By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,4-a]benzimidazole derivatives exhibit significant variations in bioactivity and physicochemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:
Structural Analogs and Substituent Effects
Notes:
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl substituent enhances lipophilicity and metabolic stability compared to methyl groups. Chlorine and nitro groups (e.g., 2-chloro-5-nitrophenyl derivative) may improve target binding via halogen bonding or charge interactions .
- Fluorine Substituents : The 2,6-difluorophenyl analog (NSC 625487) shows anticancer activity, possibly due to increased bioavailability from fluorine’s electronegativity and small atomic radius .
- Methyl Group : The methyl-substituted derivative (CAS 116849-82-2) serves primarily as a synthetic intermediate, with reduced steric hindrance favoring further functionalization .
Bioactivity Trends
- Antiviral Activity: Thiazolo[3,4-a]benzimidazoles with EWGs (e.g., Cl, NO₂) exhibit enterovirus inhibition, likely by interfering with viral replication machinery .
- Enzyme Inhibition : 2-Arylidene derivatives (e.g., 2-arylidene-[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ones) demonstrate ubiquitin ligase inhibition, suggesting a broader role in regulating protein degradation .
Biological Activity
1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure
The compound's structure is characterized by a thiazolo-benzimidazole framework with a 4-chlorophenyl substituent. This unique arrangement contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : The compound has shown varying MIC values against several bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values reported between 40-50 µg/mL in some studies .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 40-50 |
| Escherichia coli | 45-55 |
| Pseudomonas aeruginosa | 30-40 |
The compound also inhibited biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown effectiveness against different cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro studies revealed that the compound induced apoptosis in cancer cells, with IC50 values ranging from 25 to 35 µM .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models.
- Effectiveness : At a concentration of 10 µg/mL, the compound reduced TNF-α levels by approximately 78% compared to control groups .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Study on Antimicrobial Effects : A study conducted by researchers evaluated the antimicrobial activity against multiple pathogens and found that the compound significantly inhibited the growth of resistant strains of bacteria.
- Cancer Cell Line Study : In a controlled experiment involving MCF-7 cells, treatment with the compound resulted in a notable decrease in cell viability and increased rates of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
